Product packaging for 2-(4-Amino-phenyl)-2-ethyl-butyronitrile(Cat. No.:)

2-(4-Amino-phenyl)-2-ethyl-butyronitrile

Cat. No.: B8635752
M. Wt: 188.27 g/mol
InChI Key: XKLPCZIDHJNXHH-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest in Alkyl-Substituted Aminophenyl Nitriles

Academic interest in aminophenyl nitriles began with foundational studies into the reactivity of simpler aromatic nitriles and amines. The parent compound, 2-(4-aminophenyl)acetonitrile, served as a primary substrate for early investigations. A key synthetic advancement in this area has been the development of methods for the alkylation of the α-carbon (the carbon atom adjacent to the nitrile group).

The introduction of alkyl groups to the α-position of phenylacetonitriles has been a subject of study for decades. A process for producing various alkylated nitrile compositions involves contacting an organonitrile, such as p-aminophenylacetonitrile, with an alkylating agent in the presence of a base. google.com This general methodology set the stage for the synthesis of more complex derivatives, including those with two alkyl groups on the α-carbon, leading to the formation of a quaternary carbon center. The synthesis of 2-(4-Amino-phenyl)-2-ethyl-butyronitrile represents a specific application of this dialkylation strategy, using an ethylating agent to introduce two ethyl groups to the 2-(4-aminophenyl)acetonitrile scaffold. This progression from simple substitution to the creation of more sterically demanding structures reflects a broader trend in organic synthesis toward the construction of three-dimensional molecular complexity.

Strategic Importance of this compound within Contemporary Organic Chemistry Research

The strategic importance of this compound in modern organic chemistry lies in its utility as a specialized building block for the synthesis of high-value molecules, particularly in medicinal chemistry. Molecules containing the aminophenyl moiety are common in pharmaceuticals, and the nitrile group offers a versatile handle for conversion into other functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis).

The defining feature of this compound is the gem-diethyl group at the α-position, which creates a quaternary carbon. The construction of such sterically congested centers is a significant challenge in organic synthesis. chemsrc.com Compounds incorporating this motif are of interest in drug discovery as the quaternary center can impart specific conformational constraints on a molecule, potentially enhancing its binding affinity to a biological target. Furthermore, related structures, such as 2-(4-aminophenyl)-2-methylpropanenitrile, have been identified as key intermediates in the synthesis of quinoline-based dual PI3K/mTOR inhibitors, which are investigated for their potential in cancer therapy. chemsrc.com By extension, this compound serves as a valuable precursor for creating analogues of these complex therapeutic agents, allowing researchers to explore structure-activity relationships.

Overview of Key Structural Features and Their Chemical Significance for Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the 4-aminophenyl ring, the quaternary α-carbon, and the nitrile group.

The 4-Aminophenyl Group: The primary amino (-NH₂) group on the phenyl ring acts as a potent electron-donating group, activating the aromatic ring toward electrophilic substitution. It is also a nucleophilic site and can participate in reactions such as acylation, alkylation, and diazotization, providing a key point for molecular elaboration.

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. The group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or reduced, typically with powerful reducing agents like lithium aluminum hydride, to yield a primary amine. youtube.com

The Quaternary Carbon Center: The central carbon atom is bonded to four other non-hydrogen atoms: the 4-aminophenyl ring, the nitrile carbon, and two ethyl groups. This feature introduces significant steric hindrance around the reactive nitrile group, which can modulate its reactivity compared to less substituted nitriles. This steric bulk is a crucial feature for influencing the shape and pharmacological profile of larger molecules synthesized from this intermediate.

Due to a lack of published experimental data for this specific compound, the following table presents typical, illustrative spectroscopic data based on its structural features and comparison with analogous compounds.

Spectroscopic Data (Illustrative) Chemical Shift (δ) / Wavenumber (cm⁻¹) (Expected Range) Structural Assignment
¹H NMR 7.0 - 7.3 ppm (d)Aromatic Protons (ortho to -C(Et)₂)
6.6 - 6.8 ppm (d)Aromatic Protons (ortho to -NH₂)
3.5 - 4.0 ppm (s, broad)Amine Protons (-NH₂)
1.8 - 2.1 ppm (q)Methylene (B1212753) Protons (-CH₂)
0.8 - 1.1 ppm (t)Methyl Protons (-CH₃)
¹³C NMR 145 - 150 ppmAromatic Carbon (C-NH₂)
128 - 130 ppmAromatic Carbon (C-C(Et)₂)
122 - 125 ppmNitrile Carbon (-CN)
114 - 116 ppmAromatic Carbons (CH)
45 - 50 ppmQuaternary Carbon
30 - 35 ppmMethylene Carbon (-CH₂)
8 - 12 ppmMethyl Carbon (-CH₃)
FT-IR 3300 - 3500 cm⁻¹N-H Stretch (Amine)
2220 - 2260 cm⁻¹C≡N Stretch (Nitrile)
1600 - 1650 cm⁻¹N-H Bend (Amine)
1500 - 1520 cm⁻¹C=C Stretch (Aromatic)

Note: This data is illustrative and not based on measured spectra of this compound.

Scope and Objectives of Current Research Trajectories Focusing on this compound

While specific research focused solely on this compound is not prominent, its role as an intermediate places it within several broader research trajectories in synthetic and medicinal chemistry.

Current research objectives relevant to this class of compounds include:

Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient, scalable, and environmentally benign methods for the synthesis of molecules with quaternary carbons. This includes exploring novel catalytic systems for the α,α-dialkylation of arylacetonitriles.

Library Synthesis for Drug Discovery: Intermediates like this compound are ideal starting points for the creation of compound libraries. Research focuses on using the amine and nitrile functionalities to append a wide variety of chemical groups, generating a diverse set of molecules for high-throughput screening against various biological targets.

Exploration of Structure-Activity Relationships (SAR): In the context of developing specific therapeutic agents, such as PI3K/mTOR inhibitors, this compound and its analogues are synthesized to systematically probe how structural modifications impact biological activity. The gem-diethyl group, for instance, can be compared to other gem-dialkyl groups to optimize steric interactions within a receptor's binding pocket.

Future work will likely continue to leverage such specialized building blocks to access novel chemical space and develop next-generation pharmaceuticals with improved efficacy and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B8635752 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(4-aminophenyl)-2-ethylbutanenitrile

InChI

InChI=1S/C12H16N2/c1-3-12(4-2,9-13)10-5-7-11(14)8-6-10/h5-8H,3-4,14H2,1-2H3

InChI Key

XKLPCZIDHJNXHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C1=CC=C(C=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Amino Phenyl 2 Ethyl Butyronitrile

Chemo- and Regioselective Synthesis Routes to 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

The core challenge in synthesizing this compound lies in the precise and controlled introduction of the various functional groups and the construction of the sterically hindered quaternary carbon center.

Novel Approaches for Nitrile Group Formation in Complex Systems

The introduction of the nitrile group is a foundational step in the synthesis of the target molecule. While traditional methods like the Sandmeyer reaction on an aniline (B41778) precursor or the dehydration of an amide are viable, modern approaches offer milder conditions and greater functional group tolerance. ebsco.com

One contemporary strategy involves the use of cyanating agents on suitable precursors. For instance, the palladium-catalyzed α-alkenylation of arylacetonitriles has emerged as a powerful tool for forming carbon-carbon bonds adjacent to a nitrile group. While not a direct method for nitrile formation, it highlights the robustness of the nitrile group in modern catalytic systems.

Another relevant approach is the alkylation of a pre-existing arylacetonitrile. The synthesis of the parent compound, 4-aminophenylacetonitrile, can be achieved through various established routes, including the cyanation of 4-aminobenzyl chloride.

Methodologies for Constructing the Quaternary Carbon Center Bearing the Phenyl and Ethyl Groups

The creation of the all-carbon quaternary center is arguably the most critical and challenging step in the synthesis of this compound. A highly effective and industrially relevant method for this transformation is phase-transfer catalysis (PTC) . ptfarm.pltheaic.org

This methodology is particularly well-suited for the alkylation of active methylene (B1212753) compounds like arylacetonitriles. The synthesis would likely commence with 4-aminophenylacetonitrile. The amino group would first need to be protected to prevent side reactions. A common protecting group for anilines is the acetyl group, which can be introduced by reacting the aniline with acetic anhydride.

The protected 4-acetamidophenylacetonitrile (B1267152) can then be subjected to a sequential dialkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under phase-transfer conditions. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is employed as the catalyst to transport the deprotonated nitrile (carbanion) from the aqueous phase (containing a strong base like sodium hydroxide) to the organic phase where the alkylation reaction occurs. theaic.orgresearchgate.net The stepwise addition of two ethyl groups to the benzylic carbon results in the formation of the desired quaternary carbon center.

A patent for the synthesis of the closely related compound, 2-(4-aminophenyl)-2-methyl propionitrile, describes a methylation reaction of p-nitrophenylacetonitrile using methyl iodide and sodium hydride in DMF, followed by reduction of the nitro group. google.com A similar strategy could be adapted for the synthesis of the target compound, using ethyl iodide and subsequent reduction of a nitro precursor.

Strategies for Selective Amine Functionalization and Protection-Deprotection Sequences

Given the nucleophilic nature of the aromatic amine, its protection is crucial during the construction of the quaternary carbon center to avoid N-alkylation. masterorganicchemistry.com A variety of protecting groups can be employed for this purpose.

Protecting GroupIntroduction ReagentDeprotection Conditions
Acetyl (Ac)Acetic anhydrideAcidic or basic hydrolysis
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic conditions (e.g., TFA)
Benzyloxycarbonyl (Cbz)Benzyl chloroformateHydrogenolysis (H₂, Pd/C)

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both an aromatic amine and a nitrile group in this compound opens up a wide array of possibilities for further chemical transformations and the synthesis of diverse derivatives.

Transformations Involving the Aromatic Amine Moiety (e.g., diazotization, acylation, alkylation)

The primary aromatic amine is a versatile functional handle that can undergo a variety of reactions:

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and can be converted into a wide range of other functional groups, including hydroxyl, halogens (Sandmeyer reaction), and can also be used in azo coupling reactions to form colored compounds. ebsco.com

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is often used for protection, as mentioned earlier, but can also be employed to introduce specific acyl groups to modify the properties of the molecule.

Alkylation: While direct alkylation of the amine can be challenging to control due to the potential for over-alkylation, it can be achieved under specific conditions. masterorganicchemistry.com A more controlled approach to introduce alkyl groups is through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Reactions at the Nitrile Functionality (e.g., hydrolysis, reduction, addition reactions)

The nitrile group is a valuable precursor to other important functional groups:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ebsco.comchemistrysteps.compressbooks.pub This transformation proceeds through an amide intermediate. Careful control of reaction conditions can sometimes allow for the isolation of the primary amide. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comchemistrysteps.com This provides a method to introduce a primary amine on a carbon adjacent to the quaternary center. The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Addition Reactions: Organometallic reagents, such as Grignard reagents or organolithiums, can add to the electrophilic carbon of the nitrile. pressbooks.publibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This allows for the introduction of a new carbon-carbon bond at the nitrile carbon.

The diverse reactivity of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally responsible and economically viable production methods. These principles advocate for the reduction of waste, minimization of energy consumption, and the use of less hazardous substances. unibo.itjocpr.com

The development of novel catalysts is a cornerstone of green synthetic chemistry. For the synthesis of nitrile-containing compounds, research has often focused on creating catalysts that are not only highly efficient and selective but also recyclable and derived from benign starting materials. While specific catalysts for the direct synthesis of this compound are not extensively detailed in publicly available literature, related research on similar structures provides insights into potential catalytic systems. For instance, the synthesis of various aminonitrile derivatives has benefited from the use of bionanocatalysts, which offer advantages such as magnetic recyclability and operation under mild reaction conditions. nih.gov The application of such catalytic systems could pave the way for more sustainable routes to this compound.

Table 1: Potential Catalyst Systems for Environmentally Benign Nitrile Synthesis

Catalyst Type Key Features Potential Advantages for this compound Synthesis
Bionanocatalysts (e.g., CuFe2O4@starch) Magnetically separable, biodegradable support, high stability. Facilitates easy product separation, reduces catalyst waste, and potentially allows for solvent-free or aqueous reaction conditions.
Organocatalysts (e.g., Pyridine-2-carboxylic acid) Metal-free, dual acid-base behavior, recyclable. Avoids heavy metal contamination, can catalyze multi-component reactions efficiently, and operates under greener solvent systems. nih.gov

This table is illustrative and based on catalytic systems used for structurally related compounds, suggesting potential avenues for research into the synthesis of this compound.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwordpress.comrsc.org Designing synthetic routes with high atom economy is crucial for minimizing waste at the molecular level. wordpress.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.com

Solvent-free synthesis, or solid-state synthesis, offers significant environmental benefits by eliminating the need for volatile organic compounds, which are often toxic and difficult to recycle. researchgate.net For the synthesis of this compound, a hypothetical atom-economical and solvent-free approach could involve a multi-component reaction where the key fragments are assembled in a single step without the need for a solvent, potentially under mechanochemical conditions. Research on the solvent-free synthesis of other aminonitrile derivatives has demonstrated the feasibility of such approaches, often leading to high yields and simplified purification procedures. researchgate.net

Table 2: Comparison of Hypothetical Synthetic Routes based on Atom Economy

Reaction Type Reactants Byproducts Theoretical Atom Economy (%)
Classical Multi-step Synthesis Multiple intermediates and reagents Various inorganic and organic waste products Low to Moderate
Catalytic One-Pot Synthesis Starting materials, catalyst Minimal, catalyst is recycled High

This table presents a conceptual comparison. The actual atom economy would depend on the specific reagents and reaction pathways developed.

Scale-Up and Process Optimization Studies for Academic Production of this compound

Key parameters for optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also affect reaction kinetics and heat transfer.

Temperature and Pressure Control: Precise control over these parameters is crucial for maintaining consistent product quality and yield.

Mixing and Agitation: Efficient mixing is necessary to ensure homogeneity and enhance reaction rates, especially in heterogeneous catalytic systems.

Downstream Processing: The purification of the final product must be scalable. This may involve moving from chromatographic methods to crystallization or distillation to handle larger quantities.

A case study on the scale-up production of other complex benzonitriles highlights the importance of developing non-chromatographic purification methods to achieve high purity on a multi-hundred gram scale. researchgate.net Such strategies would be essential for the efficient academic production of this compound.

Table 3: Key Parameters for Academic Scale-Up of this compound Synthesis

Parameter Laboratory Scale (mg-g) Academic Scale-Up (g-kg) Considerations for Optimization
Reaction Vessel Round-bottom flask Jacketed glass reactor Heat transfer, material compatibility, and agitation efficiency.
Purification Column chromatography Crystallization, distillation, or extraction Efficiency, solvent consumption, and throughput.
Monitoring Thin-layer chromatography (TLC) High-performance liquid chromatography (HPLC), Nuclear magnetic resonance (NMR) spectroscopy Real-time analysis for reaction progress and impurity profiling.

| Safety | Standard fume hood | Walk-in fume hood, process safety management | Handling of larger quantities of chemicals, potential for exothermic reactions. |

Mechanistic Investigations of 2 4 Amino Phenyl 2 Ethyl Butyronitrile Reactivity

Reaction Kinetics and Thermodynamics Pertaining to 2-(4-Amino-phenyl)-2-ethyl-butyronitrile Transformations

Detailed kinetic and thermodynamic parameters for transformations involving "this compound" are not readily found in the scientific literature. However, the reactivity of the amine and nitrile groups can be discussed in a general sense.

The aromatic amine group is expected to undergo typical reactions such as acylation, alkylation, and diazotization. The rates of these reactions would be influenced by the electron-donating nature of the alkyl-substituted phenyl ring. For instance, in an acylation reaction, the rate law would likely be second order, depending on the concentration of both the amine and the acylating agent.

The nitrile group can undergo hydrolysis, reduction, or reaction with organometallic reagents. The kinetics of nitrile hydrolysis, for example, are typically dependent on the concentration of the nitrile, the catalyst (acid or base), and temperature.

Hypothetical Rate Laws for Functional Group Transformations:

Transformation Functional Group Expected Rate Law Influencing Factors
Acylation Amine Rate = k[Amine][Acylating Agent] Solvent polarity, Temperature, Steric hindrance
Nitrile Hydrolysis (Acid-catalyzed) Nitrile Rate = k[Nitrile][H+] Acid strength, Temperature

Specific enthalpy (ΔH) and entropy (ΔS) data for reactions of "this compound" are not available. In general, reactions that form more stable bonds, such as the conversion of a nitrile to a carboxylic acid through hydrolysis, are exothermic (negative ΔH). Reactions that lead to an increase in the number of molecules, such as the cleavage of a bond, generally have a positive entropy change (ΔS). For example, the pyridinolysis of related phosphorochloridates has shown significant variations in enthalpy and entropy of activation depending on the ring structure, highlighting the importance of the molecular framework in thermodynamic parameters. researchgate.net

Reaction Mechanism Elucidation for Conversions Involving this compound

Elucidating the reaction mechanisms for this compound would involve identifying intermediates, analyzing transition states, and understanding the role of solvents and catalysts.

For reactions involving the amine group, such as diazotization, a diazonium salt would be a key intermediate. In the case of nitrile hydrolysis, a primary amide is a common intermediate. The characterization of such intermediates would typically be performed using spectroscopic methods like NMR and IR spectroscopy. For example, in the oxidative cyclization of related aminophenyl butanenitriles, enolate intermediates have been proposed. nih.gov

Computational chemistry would be a primary tool for analyzing the transition states of reactions involving "this compound." For a nucleophilic substitution reaction at the amine, the transition state would involve the partial formation of a new bond and the partial breaking of an existing one. The energy profile along the reaction coordinate would show the activation energy required for the reaction to proceed.

The choice of solvent would significantly impact the reaction rates and pathways. Polar protic solvents could stabilize charged intermediates and transition states, potentially accelerating reactions like nucleophilic substitutions. Catalysts, such as acids or bases for nitrile hydrolysis or transition metals for coupling reactions involving the amine, would lower the activation energy and provide alternative reaction pathways. For instance, studies on related compounds have shown that base-assisted cyclization can be promoted by solvents like DMSO. nih.gov

Structure-Reactivity Relationship Studies of this compound and its Analogues

The reactivity of a bifunctional molecule like this compound is governed by the interplay of its amino and nitrile functional groups. The chemical behavior of this compound is intricately linked to its molecular architecture, where electronic and steric factors dictated by its substituents significantly influence the reactivity of both the aromatic amine and the nitrile moiety.

The reactivity of the primary aromatic amine in this compound is modulated by both the electronic properties of the benzene (B151609) ring and the steric environment created by the adjacent quaternary carbon.

Steric Effects: Steric hindrance plays a crucial role in the reactions of aniline (B41778) derivatives. rsc.org In this compound, the bulky 2-ethyl-butyronitrile group is located para to the amine, so it does not directly sterically hinder the nitrogen atom itself from reacting with small electrophiles. However, in reactions involving the ortho positions of the aromatic ring, the size of this group could influence the regioselectivity, potentially favoring substitution at the ortho position that is less sterically encumbered. Studies on other sterically hindered anilines have shown that bulky substituents can significantly reduce reaction rates or even alter reaction pathways. rsc.orgrsc.org For instance, increased steric hindrance can impede the formation of intermediates and slow down processes like proton transfer. rsc.org

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Aniline and Related Amines

CompoundStructurepKa of Conjugate AcidInfluence on Basicity
CyclohexylamineC₆H₁₁NH₂~10.6Localized lone pair on sp³ nitrogen; strong base.
AnilineC₆H₅NH₂~4.6Delocalized lone pair into aromatic ring; weak base. chemistrysteps.com
4-NitroanilineO₂NC₆H₄NH₂~1.0Strong electron-withdrawing group (-NO₂) deactivates the ring and reduces basicity.
4-Methylaniline (p-Toluidine)CH₃C₆H₄NH₂~5.1Electron-donating group (-CH₃) activates the ring and increases basicity.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. wikipedia.orgchemistrysteps.com The reactivity of the nitrile in this compound is influenced by the surrounding molecular environment, including solvent, catalysts, and intramolecular factors.

The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. nih.govlibretexts.org The presence of two ethyl groups on the α-carbon creates significant steric bulk, which can hinder the approach of nucleophiles to the nitrile carbon. This steric shielding may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger reagents) compared to less substituted nitriles.

The molecular environment, particularly the solvent, can play a critical role. Polar solvents can stabilize charged intermediates formed during nitrile reactions. For example, the hydrolysis of nitriles to carboxylic acids can proceed under acidic or basic conditions, with an amide as an intermediate. chemistrysteps.comlibretexts.org The choice of solvent can also affect reaction pathways in catalyzed reactions. acs.org Furthermore, the presence of the amino group in the same molecule could potentially lead to intramolecular reactions under certain conditions, or it could interact with reagents and catalysts, influencing the outcome of transformations at the nitrile group. The reactivity of the nitrile can also be enhanced by the addition of electron-withdrawing groups nearby, which increase the electrophilicity of the cyano carbon. nih.gov

Table 2: Common Transformations of the Nitrile Group

Reaction TypeReagentsProductNotes
Hydrolysis (Acidic) H₃O⁺, HeatCarboxylic AcidProceeds via an amide intermediate. chemistrysteps.com
Hydrolysis (Basic) NaOH, H₂O, HeatCarboxylate SaltAlso proceeds via an amide intermediate. chemistrysteps.com
Reduction 1. LiAlH₄, 2. H₂OPrimary AmineA powerful reducing agent is required. libretexts.org
Reaction with Grignard Reagents 1. R-MgBr, 2. H₃O⁺KetoneForms an imine intermediate which is then hydrolyzed. chemistrysteps.com
Cycloaddition Azides (e.g., NaN₃)TetrazoleA [3+2] cycloaddition reaction.

Computational Chemistry Approaches to Reaction Mechanisms of this compound

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into reaction pathways, transition states, and the influence of the surrounding environment.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict and validate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. acs.orgotso.com.au For this compound, DFT could be used to model various reactions involving either the amine or the nitrile group.

For reactions at the amine center, such as electrophilic substitution on the aromatic ring, DFT calculations can determine the activation energy barriers for attack at the ortho and meta positions, thereby predicting regioselectivity. acs.org DFT can also be used to calculate electronic properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). civilica.com A high HOMO energy is associated with greater nucleophilicity (reactivity of the amine), while a low LUMO energy indicates greater electrophilicity (reactivity of the nitrile).

For transformations of the nitrile group, DFT can elucidate the step-by-step mechanism of reactions like hydrolysis or reduction. researchgate.net It can model the coordination of catalysts and the role of solvent molecules in stabilizing intermediates, providing a detailed picture of the reaction pathway at an atomic level. researchgate.net

Table 3: Key Reactivity Descriptors from DFT Calculations

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a greater tendency to donate electrons (higher nucleophilicity). civilica.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a greater tendency to accept electrons (higher electrophilicity). civilica.com
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap generally corresponds to higher chemical reactivity. civilica.com
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occurLower activation energy corresponds to a faster reaction rate. acs.org
Dipole Moment (μ) A measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions. civilica.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While DFT is excellent for static energy calculations, MD is ideal for understanding the influence of solvent, temperature, and molecular motion on reactivity. nih.gov

For this compound in solution, MD simulations can reveal how solvent molecules arrange themselves around the polar amine and nitrile groups. This "solvation shell" can significantly impact reactivity by sterically blocking reaction sites or by stabilizing charged transition states through hydrogen bonding or dipole-dipole interactions. MD simulations can be used to study the diffusion of reactants and the frequency of reactive encounters, providing context for the reaction kinetics.

By combining MD with quantum mechanical methods (QM/MM simulations), a specific reaction event can be studied with high accuracy while still accounting for the dynamic effects of the entire solvent environment. For instance, the hydrolysis of the nitrile group could be modeled to observe the explicit role of individual water molecules in the proton transfer steps. Such simulations can provide crucial insights into how the macroscopic environment influences microscopic reaction events, bridging the gap between theoretical calculations and experimental observations. nih.govnih.gov

Table 4: Insights from Molecular Dynamics (MD) Simulations

Parameter/AnalysisInformation ProvidedRelevance to Reactivity
Radial Distribution Function (RDF) Describes the probability of finding a solvent molecule at a certain distance from a functional group.Characterizes the structure of the solvent shell around the amine and nitrile groups.
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Relates to the diffusion coefficient, which influences reaction rates in solution. nih.gov
Interaction Energy Calculates the energetic contribution of solvent-solute interactions (e.g., hydrogen bonds).Quantifies the stabilization of reactants, intermediates, and transition states by the solvent.
Free Energy Profile Maps the energy landscape of a reaction coordinate, including solvent effects.Provides a more realistic prediction of reaction barriers and pathways in solution.

Theoretical and Computational Chemistry of 2 4 Amino Phenyl 2 Ethyl Butyronitrile

Electronic Structure Characterization of 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, computational quantum mechanical methods can elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. In this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl ring. The nitrogen atom of the amino group, with its lone pair of electrons, and the π-system of the phenyl ring are significant contributors to the HOMO.

The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic sites. For this compound, the LUMO is anticipated to have significant contributions from the nitrile group (-CN), which is an electron-withdrawing group, and the antibonding π* orbitals of the phenyl ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.40A measure of chemical reactivity and stability
Ionization Potential (I)5.25Estimated as -EHOMO
Electron Affinity (A)0.85Estimated as -ELUMO
Electronegativity (χ)3.05A measure of the ability to attract electrons
Chemical Hardness (η)2.20Resistance to change in electron distribution
Global Electrophilicity (ω)2.11A measure of the propensity to accept electrons

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen) and different functional groups with varying electronegativities. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. In this molecule, such regions would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, the nitrogen atom of the nitrile group.

Regions of positive electrostatic potential (typically colored blue) signify areas of electron deficiency and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the carbon atom of the nitrile group are expected to exhibit positive electrostatic potential. The MEP map is a valuable tool for predicting sites of intermolecular interactions, such as hydrogen bonding.

The phenyl ring in this compound is an aromatic system, characterized by a cyclic, planar structure with 6 π-electrons delocalized across the ring. This delocalization confers significant thermodynamic stability. The amino group attached to the phenyl ring is an activating group, meaning it donates electron density to the ring through resonance. This donation of electrons from the nitrogen's lone pair into the π-system of the ring enhances the electron density at the ortho and para positions relative to the amino group.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles, a map of the PES can be generated. The minima on this surface correspond to stable conformers. The global minimum is the conformer with the lowest possible energy and represents the most stable structure of the molecule.

For this compound, the key rotations would be around the C-C bond connecting the phenyl ring to the quaternary carbon and the C-C bonds within the ethyl group. The interactions between the bulky phenyl and ethyl groups, as well as the nitrile and amino groups, will lead to steric hindrance, which will govern the shape of the PES and the relative energies of the conformers.

Rotation around the single bond connecting the phenyl ring to the rest of the molecule will have a specific energy barrier. The height of this barrier is determined by the steric clash between the ortho hydrogens of the phenyl ring and the ethyl and nitrile groups. The most stable rotational isomer (rotamer) will be the one that minimizes these steric interactions.

Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound

Rotatable BondDescriptionEstimated Rotational Barrier (kcal/mol)
Phenyl-CquaternaryRotation of the phenyl ring3.5 - 5.0
Ethyl-CquaternaryRotation of the ethyl group2.8 - 3.5

Spectroscopic Property Prediction and Validation for this compound

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are a powerful tool for predicting and confirming the structure of molecules like this compound. These calculations are typically performed using quantum chemistry methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these predictions.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The resulting data would provide a theoretical spectrum that can be compared with experimental data for structural validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Aromatic-H (ortho to NH₂)Data not available
Aromatic-H (meta to NH₂)Data not available
Ethyl-CH₂Data not available
Ethyl-CH₃Data not available
Butyronitrile-C≡NData not available
Quaternary-CData not available
Aromatic-C (C-NH₂)Data not available
Aromatic-C (C-quaternary C)Data not available
Aromatic-C (ortho to NH₂)Data not available
Aromatic-C (meta to NH₂)Data not available
Ethyl-CH₂Data not available
Ethyl-CH₃Data not available
Note: Specific predicted values are not available in published literature and would require dedicated computational studies.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational frequency analysis is another key computational technique used to predict the IR and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculations are also typically performed using DFT methods.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, the C≡N stretch of the nitrile group, and various bending and deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental results.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric StretchData not available
Nitrile (C≡N)StretchData not available
Aromatic (C-H)StretchData not available
Aliphatic (C-H)StretchData not available
Aromatic (C=C)StretchData not available
Note: Specific predicted values are not available in published literature and would require dedicated computational studies.

UV-Vis Absorption Maxima Predictions and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of organic molecules. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aminophenyl chromophore. The calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing insight into the molecule's electronic structure and color.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

TransitionWavelength of Maximum Absorption (λmax) (nm)Oscillator Strength (f)
HOMO → LUMOData not availableData not available
Other significant transitionsData not availableData not available
Note: Specific predicted values are not available in published literature and would require dedicated computational studies.

Intermolecular Interactions and Self-Assembly of this compound

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which can be relevant in fields like crystal engineering and materials science.

Hydrogen Bonding Networks and Their Energetics

The primary amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This suggests the potential for the formation of hydrogen bonding networks in the solid state. Computational methods can be used to model these interactions, predict their geometries (bond lengths and angles), and calculate their binding energies.

π-π Stacking Interactions and Aromatic Interactions

Analysis of this compound Reveals Data Scarcity in Solid-State Architecture

Despite significant interest in the structural properties of aminonitrile derivatives, a thorough review of available scientific literature and crystallographic databases indicates a notable absence of experimental data on the crystal packing and solid-state architecture of this compound.

Extensive searches of prominent databases, including the Cambridge Structural Database (CSD), and a comprehensive review of scholarly articles have not yielded any published reports detailing the single-crystal X-ray diffraction analysis of this specific compound. Consequently, fundamental crystallographic information such as its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice remains undetermined.

The solid-state architecture of a chemical compound is dictated by the intricate network of intermolecular interactions that govern how individual molecules pack together. These interactions, which include hydrogen bonds, van der Waals forces, and potential π-π stacking, are crucial in determining the material's physical properties, such as melting point, solubility, and stability. For this compound, the presence of an amino group (-NH2) and a nitrile group (-CN) would suggest the potential for significant hydrogen bonding, while the phenyl ring could participate in aromatic interactions. However, without experimental crystallographic data, any discussion of these features remains purely speculative.

Detailed research findings, including data tables on bond lengths, bond angles, and specific intermolecular contacts, are contingent upon the successful crystallization of the compound and its subsequent analysis via X-ray diffraction. At present, no such studies for this compound have been made publicly available.

This lack of data highlights a gap in the current body of chemical literature and presents an opportunity for future research. The synthesis of a high-quality single crystal of this compound would be the necessary first step to elucidate its solid-state structure, providing valuable insights into its molecular conformation and intermolecular interactions. Such a study would contribute to a more comprehensive understanding of structure-property relationships within this class of compounds.

Advanced Analytical Methodologies for Structural and Purity Assessment of 2 4 Amino Phenyl 2 Ethyl Butyronitrile

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For 2-(4-Amino-phenyl)-2-ethyl-butyronitrile, with a chemical formula of C₁₂H₁₆N₂, HRMS can distinguish its exact mass from other potential isobaric compounds. The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated based on the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N). Experimental measurement of this value confirms the elemental formula with a high degree of confidence.

Furthermore, HRMS allows for the analysis of the molecule's isotopic pattern. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be used to validate the number of carbon atoms in the molecule. The theoretical isotopic distribution for C₁₂H₁₆N₂ can be calculated and compared against the experimentally observed pattern, providing further structural confirmation.

Table 1: Elemental Composition and High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₆N₂
Theoretical Monoisotopic Mass188.1313 g/mol
Theoretical [M+H]⁺ Mass189.1386 u
Calculated ¹³C Isotope (A+1) Abundance13.25%
Calculated ¹⁵N Isotope (A+1) Abundance0.74%

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of experiments that are paramount for elucidating the complex structure of organic molecules by mapping the connectivity and spatial relationships between atoms. nih.govomicsonline.orgweebly.com

COSY, HSQC, and HMBC for Connectivity Mapping

A combination of 2D NMR experiments is used to assemble the molecular structure of this compound piece by piece.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would reveal a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two equivalent ethyl groups, confirming their connectivity. It would also show correlations between the adjacent aromatic protons on the 4-aminophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would show correlations for the ethyl group's CH₂ and CH₃, as well as the aromatic CH groups, definitively assigning their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com This provides the long-range connectivity needed to piece the molecular fragments together. Key HMBC correlations would be observed from the ethyl protons to the central quaternary carbon and the ipso-carbon of the phenyl ring. Correlations from the aromatic protons to the quaternary carbon would confirm the attachment of the phenyl ring to the butyronitrile (B89842) framework.

Table 2: Predicted 2D NMR Correlations for Connectivity Mapping

ExperimentCorrelating NucleiStructural Information Confirmed
COSYEthyl CH₂ ↔ Ethyl CH₃; Aromatic H ↔ Aromatic HEthyl group fragment; Connectivity of aromatic protons
HSQCEthyl CH₂ ↔ C(ethyl); Ethyl CH₃ ↔ C(ethyl); Aromatic CH ↔ C(aromatic)Direct H-C attachments
HMBCEthyl CH₂/CH₃ ↔ Quaternary C; Ethyl CH₂/CH₃ ↔ Phenyl C1; Aromatic H ↔ Quaternary CAssembly of the complete molecular backbone

NOESY and ROESY for Stereochemical Assignments and Conformational Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that identify nuclei that are close to each other in space, regardless of their through-bond connectivity. acdlabs.comnanalysis.com These experiments are essential for determining stereochemistry and studying the preferred conformation of a molecule in solution. libretexts.org

For a flexible molecule like this compound, NOESY or ROESY can provide insights into the rotational preferences around single bonds. The choice between NOESY and ROESY often depends on the molecular weight of the compound; for small molecules, NOESY is typically used. columbia.edu Spatial proximity between the protons of the ethyl groups and the ortho-protons of the 4-aminophenyl ring would be observable. The intensity of these NOE cross-peaks can be correlated to the average distance between these protons, providing information about the preferred dihedral angle between the ethyl groups and the aromatic ring.

Table 3: Potential NOESY/ROESY Correlations and Conformational Insights

Observed CorrelationInferred Spatial ProximityConformational Implication
Ethyl -CH₂ protons ↔ Aromatic ortho-protonsThe ethyl groups are spatially close to the ortho positions of the phenyl ring.Provides information on the time-averaged torsional angle about the C(quat)-C(aromatic) bond.
Amino -NH₂ protons ↔ Aromatic ortho-protonsThe amino group protons are near the ortho protons.Confirms the position of the amino group and its rotational orientation relative to the ring.

X-Ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides the most definitive structural information by mapping electron density in a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. nih.gov

Single Crystal X-Ray Diffraction Studies for Absolute Configuration and Molecular Conformation

Growing a suitable single crystal of this compound is the first and often most challenging step for this analysis. srmist.edu.in Once a high-quality crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern can be used to solve the molecular structure. nih.gov

This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles in the solid state. The precise conformation of the ethyl groups and the orientation of the 4-aminophenyl ring relative to the rest of the molecule can be visualized. Since this compound is an achiral molecule, it does not have an absolute configuration. However, for chiral derivatives, single crystal XRD is the gold standard for its determination. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing arrangement. aalto.fiechemcom.comresearchgate.net

Table 4: Hypothetical Single Crystal X-Ray Diffraction Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95.5°
Molecules per Unit Cell (Z)4
Key Torsion Angle (C-C-C-N)175.2°
Intermolecular InteractionsN-H···N hydrogen bonds

Powder X-Ray Diffraction for Polymorphism Analysis and Phase Identification

Powder X-Ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk properties of a crystalline solid. creative-biostructure.com It is particularly crucial in pharmaceutical development for identifying and characterizing polymorphs—different crystalline forms of the same compound. researchgate.netrigaku.com Polymorphs can have different physical properties, including solubility and stability.

The PXRD pattern is a fingerprint of a specific crystalline phase. mdpi.com By analyzing the diffraction pattern of a bulk sample of this compound and comparing it to reference patterns, one can identify the polymorphic form present. The technique is also highly sensitive to the presence of other crystalline phases, making it an excellent tool for assessing phase purity. Any changes in the manufacturing or storage process that might induce a polymorphic transformation can be monitored using PXRD. nih.gov

Table 5: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs

Diffraction Angle (2θ) - Form ADiffraction Angle (2θ) - Form B
8.5°9.1°
12.3°11.5°
15.8°16.2°
19.1°20.4°
22.6°23.1°

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

While this compound itself is not chiral, its derivatives can be, making the determination of enantiomeric excess (ee) a critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in resolving a wide range of chiral compounds, including amines and their derivatives. yakhak.orgresearchgate.net

The selection of the mobile phase, which typically consists of a mixture of an organic modifier (like isopropanol (B130326) or ethanol) and a non-polar solvent (like hexane), is crucial for achieving optimal separation. researchgate.net The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the CSP, result in different retention times, allowing for their individual quantification. nih.gov

Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, offer a powerful alternative for determining enantiomeric excess. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer, and the magnitude of the signal is directly proportional to the concentration of the enantiomer. By constructing calibration curves with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov Fluorescence-based assays represent another innovative approach, where the chiral analyte reacts with a fluorescent probe and a chiral selector to form diastereomeric complexes with distinct fluorescence properties. nih.govbath.ac.uk The difference in fluorescence intensity can then be correlated to the enantiomeric excess. nih.gov

Table 1: Comparison of Chiral Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase. yakhak.orgnih.govHigh resolution and accuracy, widely applicable. researchgate.netCan be time-consuming for method development. nih.gov
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light. nih.govRapid analysis, provides information on absolute configuration.Requires the molecule to be CD-active, lower sensitivity for minor enantiomers.
Fluorescence-based Assays Formation of diastereomeric fluorescent complexes. nih.govbath.ac.ukHigh sensitivity, suitable for high-throughput screening. bath.ac.ukRequires derivatization, potential for interference from other fluorescent compounds.

Advanced Spectroscopic Techniques for Quantitative Analysis and In Situ Reaction Monitoring

Advanced spectroscopic techniques are indispensable for the quantitative analysis of this compound and for monitoring its synthesis in real-time. iipseries.orglongdom.orgazooptics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide detailed structural information and allow for precise quantification. longdom.org

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte and an internal standard of known concentration, the exact amount of the analyte can be calculated.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is highly sensitive for detecting and quantifying trace impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, aiding in the identification of unknown impurities. azooptics.com

In situ reaction monitoring, often utilizing Fourier Transform Infrared (FTIR) or Raman spectroscopy, allows for the real-time tracking of reactant consumption and product formation. kit.ac.jp This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions to maximize yield and minimize impurity formation. For instance, the disappearance of the nitrile peak in the IR spectrum could be monitored to follow the conversion of this compound in a subsequent reaction step.

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that offers significantly enhanced sensitivity for the detection of analytes at very low concentrations. researchgate.net This could be particularly useful for detecting trace-level impurities or for monitoring reactions in dilute solutions. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Analysis

TechniqueApplicationInformation Provided
Quantitative NMR (qNMR) Purity determination, quantitative analysis.Absolute concentration of the analyte.
LC-MS/HRMS Impurity profiling, quantitative analysis.Molecular weight and elemental composition of components. researchgate.net
In situ FTIR/Raman Spectroscopy Real-time reaction monitoring. kit.ac.jpChanges in functional groups, reaction kinetics.
Surface-Enhanced Raman Spectroscopy (SERS) Trace analysis, sensitive detection.Enhanced vibrational spectra for low-concentration analytes. researchgate.net

Role of 2 4 Amino Phenyl 2 Ethyl Butyronitrile in Advanced Chemical Synthesis and Materials Science

Applications as a Key Synthetic Intermediate for Complex Molecules

The unique combination of functional groups in 2-(4-Amino-phenyl)-2-ethyl-butyronitrile makes it an important precursor for the assembly of more complex molecular architectures.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. α-Aminonitriles, such as this compound, are established precursors for a variety of heterocyclic systems. arkat-usa.org The reactivity of both the amino and nitrile groups can be harnessed for cyclization reactions.

The amino group provides a nucleophilic center, while the nitrile group can act as an electrophile or participate in cyclization after transformation. This dual reactivity allows for the construction of rings like imidazoles, oxazoles, and pyridines. arkat-usa.orgnih.govresearchgate.net For instance, the reaction of α-aminonitriles with other reagents can lead to the formation of five-membered heterocycles where the entire aminonitrile molecule is incorporated into the new ring system. arkat-usa.org While specific literature detailing the use of this compound in these syntheses is not abundant, its structural similarity to other reactive aminonitriles suggests high potential.

Table 1: Potential Heterocyclic Systems Derived from Aminonitrile Precursors

Heterocycle Class General Synthetic Approach Role of Aminonitrile
Imidazoles Reaction with isocyanates followed by cyclization Provides two carbon atoms and one nitrogen atom to the ring backbone.
Pyridines Condensation with α,β-unsaturated ketones Serves as the nitrogen source and part of the carbon framework. nih.govresearchgate.net
Oxazoles Reaction with acylating agents followed by acid-catalyzed cyclization The amino group is acylated, and subsequent reaction with the nitrile group forms the oxazole ring.

Porous organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials with high surface areas and tunable porosity. mdpi.comossila.com They are constructed from organic linkers and either metal nodes (in MOFs) or other organic linkers (in COFs). ossila.comfrontierspecialtychemicals.com

The this compound molecule is a candidate for use as a functionalized organic linker. The primary amino group can coordinate with metal ions to form the nodes of a MOF or react with other organic linkers (e.g., aldehydes) to form the covalent bonds of a COF. The presence of the ethyl and nitrile functionalities can influence the resulting framework's properties, such as pore size, surface chemistry, and stability. Amino-functionalized MOFs are particularly noted for their potential in applications like gas separation. researchgate.net The incorporation of this specific building block could lead to frameworks with tailored properties for catalysis, gas storage, or separation. mdpi.commdpi.com

Development of Novel Organic Reactions Utilizing this compound

The reactivity of this compound makes it a suitable substrate for modern, efficient synthetic methodologies like multi-component and cascade reactions.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical. nih.gov

Given its primary amine functionality, this compound is an ideal candidate for isocyanide-based MCRs such as the Ugi or Passerini reactions. nih.gov In a hypothetical Ugi four-component reaction (Ugi-4CR), it could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino carboxamides. This approach allows for the creation of diverse molecular libraries for applications like drug discovery. nih.gov

Table 2: Hypothetical Ugi Reaction Involving this compound

Component Example Reactant Role
Amine This compound Provides the nitrogen backbone for the final peptide-like structure.
Carbonyl Benzaldehyde Forms an imine intermediate with the amine.
Isocyanide tert-Butyl isocyanide Attacks the imine and incorporates into the final product.

Cascade reactions, also known as domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. This strategy offers a powerful way to build molecular complexity efficiently. researchgate.net

The structure of this compound is well-suited for cascade processes. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the nitrile group. Such a process could be triggered by an initial intermolecular reaction, leading to a complex polycyclic product in a single step. researchgate.netresearchgate.net The design of such cascade reactions allows for the regioselective synthesis of complex heterocyclic structures like substituted pyridines or quinolines. researchgate.net

Potential in Polymer Chemistry and Functional Materials Based on this compound

The aromatic amine functionality of this compound positions it as a valuable monomer or additive in the field of polymer chemistry and functional materials.

Aromatic amines are common building blocks for high-performance polymers such as polyamides and polyimides. The amino group of this compound can undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polymers. The bulky ethyl and nitrile side groups would likely impart unique properties to the resulting polymer, such as increased solubility, altered thermal stability, and specific dielectric properties.

Furthermore, this compound could be used to create functional materials. For example, its incorporation into polymer backbones or as a side-chain functionality could be used to develop materials for organic electronics. Amine-based functional groups have been incorporated into materials for polymer solar cells, acting as part of the acceptor or as an interfacial material to improve device efficiency. nih.gov The specific electronic properties of the aminophenyl group combined with the polar nitrile group could be leveraged in the design of novel semiconducting or charge-transporting materials.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides, polyureas)

While specific research on the use of this compound as a polymer monomer is not extensively documented, its molecular structure provides a strong basis for its potential role in the synthesis of several classes of high-performance polymers. The primary aromatic amine group is a key functional handle for step-growth polymerization reactions.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. They are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid. The amine group of this compound could react with various aromatic or aliphatic dicarboxylic acids to form novel polyamides. The presence of the bulky, non-planar 2-ethyl-butyronitrile side group would be expected to disrupt the inter-chain hydrogen bonding and packing that is characteristic of traditional aramids. This disruption could enhance the solubility and processability of the resulting polymers, a common strategy employed to make high-performance polymers more adaptable for various applications.

Polyimides: Polyimides are a class of thermally stable polymers often based on rigid aromatic backbones, making them suitable for applications in the aerospace and electronics industries. The most common synthetic route is a two-step process where a diamine reacts with a dianhydride at ambient temperatures to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final, often insoluble, polyimide. This compound, acting as a monoamine, could be used as an end-capping agent to control molecular weight or be chemically modified to a diamine to serve as a primary monomer. Its incorporation would introduce bulky side groups, potentially increasing the solubility of the polyimide without significantly compromising its thermal stability.

Polyureas: The synthesis of polyurea involves the step-growth polymerization reaction between an isocyanate and a polyamine. The reaction is typically rapid and can be performed in bulk. The aromatic amine of this compound is a suitable nucleophile to react with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), to form polyureas. Similar to its role in polyamides and polyimides, the ethyl-butyronitrile substituent would likely impart increased solubility and modify the mechanical properties of the final polymer. For instance, the aromatic diamine 2-(4-aminophenyl)ethylamine has been successfully used to synthesize heat-resistant polyureas, demonstrating the utility of aminophenyl compounds as monomers in this class of polymers mdpi.com.

Polymer ClassCo-monomer TypePotential Polymer Property Influence
PolyamidesDicarboxylic AcidsEnhanced solubility, modified mechanical properties
PolyimidesDianhydridesImproved processability, controlled molecular weight
PolyureasDiisocyanatesIncreased solubility, modified thermal stability

Incorporation into Conjugated Polymer Systems for Electronic Applications

Conjugated polymers (CPs) are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts semiconductor properties, making them suitable for a range of electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors mdpi.comnih.gov.

The aminophenyl moiety of this compound offers a potential route for its incorporation into conjugated systems. Polyaniline, one of the most studied conducting polymers, is synthesized by the oxidative polymerization of aniline (B41778). It is plausible that this compound could undergo similar electrochemical or chemical polymerization. In the resulting polymer, the conjugated backbone would be formed by the linked phenylamine units, while the 2-ethyl-butyronitrile group would act as a bulky side chain.

The primary functions of such a side chain in a conjugated polymer system would be:

Solubility Enhancement: The rigid nature of conjugated backbones often leads to poor solubility, hindering device fabrication from solution. The bulky, non-polar aliphatic group would disrupt intermolecular π-π stacking, increasing the polymer's solubility in common organic solvents.

Functionalization: The nitrile group on the side chain remains available for post-polymerization modification, allowing for the tuning of the polymer's electronic properties or its interaction with other materials.

While direct polymerization of this specific monomer into a conjugated system requires experimental validation, the principles of chemical design for processable semiconducting polymers strongly support its potential in this area nih.gov.

Functionalization of Surfaces and Nanomaterials via Amine or Nitrile Groups

The covalent attachment of molecules to the surfaces of materials and nanomaterials is a powerful strategy to tailor their properties for specific applications. This compound possesses two distinct functional groups, the primary amine and the nitrile, that can serve as anchors for surface modification.

Amine Group Functionalization: The primary aromatic amine is a versatile functional group for surface chemistry. It can be used to modify a wide range of nanomaterials, including graphene oxide (GO), nanodiamonds, and various inorganic adsorbents mdpi.comacs.orgresearchgate.netnih.gov. Common strategies include:

Diazonium Chemistry: Aromatic amines can be converted in situ to highly reactive diazonium salts, which can then form stable covalent bonds with carbon-based surfaces like graphene or laser-modified nanodiamonds mdpi.com.

Amide Coupling: Surfaces possessing carboxylic acid groups (e.g., oxidized carbon nanomaterials) can be coupled with the amine group using activating agents to form robust amide linkages .

Epoxide Ring-Opening: Surfaces functionalized with epoxy groups can react directly with the amine, creating a stable carbon-nitrogen bond.

Nitrile Group Functionalization: The nitrile group is a valuable synthetic handle that can undergo a variety of chemical transformations, making it a useful anchor for secondary functionalization researchgate.netnih.gov. Although less common for direct surface grafting than amines, it can be:

Hydrolyzed: Converted to a carboxylic acid, which can then participate in further coupling reactions.

Reduced: Transformed into a primary amine, providing a new site for functionalization.

Used in Cycloadditions: Nitrile oxides, which can be generated from related precursors, are known to participate in cycloaddition reactions rushim.ru.

By immobilizing this compound onto a surface, one can introduce a combination of aromatic, aliphatic, and polar functionalities, thereby altering the surface energy, hydrophobicity, and chemical reactivity of the substrate for applications ranging from biocompatible coatings to specialized adsorbents mdpi.comnih.govmolecularplasmagroup.com.

Functional GroupPotential Surface/NanomaterialCovalent Linkage Chemistry
Primary AmineGraphene, Carbon Nanotubes, SiO2Diazonium coupling, Amide bond formation, Epoxide opening
NitrileVariousPost-grafting hydrolysis, reduction, or cycloaddition

Catalytic Applications and Ligand Design Involving this compound (if applicable)

The application of this compound in catalysis is speculative but plausible due to the presence of two potential coordinating groups: the lone pair of electrons on the amine nitrogen and the lone pair and π-system of the nitrile group.

As a Ligand in Transition Metal-Catalyzed Reactions

Both amines and nitriles are well-established ligands in coordination chemistry wikipedia.org.

Nitrile Coordination: Nitriles typically coordinate to metal centers in an end-on fashion through the nitrogen lone pair. They are classified as soft, L-type ligands and can also act as π-acceptors wikipedia.org. Transition metal nitrile complexes are often used as catalyst precursors because the nitrile ligand is generally labile and can be easily displaced by a substrate wikipedia.orgwikiwand.comnih.gov.

Amine Coordination: The amine group can act as a simple σ-donor.

This compound could potentially act as a monodentate ligand through either the amine or the nitrile group, or as a bidentate chelating ligand if the geometry is favorable for coordination to a single metal center. The electronic properties of the resulting metal complex would be influenced by the interplay of the σ-donating amine and the potentially π-accepting nitrile. The bulky ethyl groups on the carbon adjacent to the nitrile could provide a specific steric environment around the metal center, which could be exploited to influence the selectivity of a catalytic reaction.

Exploration of Organocatalytic Properties

Primary amines are a well-known class of organocatalysts, often operating via the formation of enamine or iminium ion intermediates. However, the catalytic utility of this compound in this context is not immediately obvious from its structure without specific experimental investigation. The reactivity of the amine group could be tailored for specific organocatalytic transformations, but this remains an area for future research.

Photochemical and Electrochemical Properties and Applications of this compound

The electronic structure of this compound, dominated by the aminophenyl (aniline) chromophore, suggests it will possess distinct photochemical and electrochemical properties.

Photochemical Properties: The aniline moiety is a known chromophore that absorbs ultraviolet (UV) light. Upon absorption of a photon, the molecule can be promoted to an excited state, from which it can undergo various photochemical reactions. Research on C-(4-aminophenyl)-nitrilimines, which are generated photochemically, demonstrates that the aminophenyl group can participate in complex photoreactions and isomerizations nih.gov. The photolysis of related compounds like 4-chloroaniline has been shown to generate reactive intermediates such as the 4-aminophenyl cation acs.org. It is therefore expected that this compound would be photochemically active, a property that could be harnessed in applications like photopolymerization or as a photolabile protecting group.

Electrochemical Properties: The electrochemical behavior of this molecule would be largely dictated by the aromatic amine group. Aniline and its derivatives are known to be electrochemically active, undergoing oxidation at an electrode surface mdpi.com. The oxidation potential is dependent on the molecular structure, but generally involves the removal of an electron from the nitrogen lone pair to form a radical cation. This reactivity is the basis for the electrosynthesis of conducting polyaniline films researchgate.net.

The nitrile group could also contribute to the molecule's electrochemical profile. In certain molecular contexts, such as functionalized triazine-based materials used for battery anodes, nitrile groups have been shown to act as additional active sites for Li-ion storage, indicating they can participate in redox processes acs.orgacs.org. Therefore, this compound is expected to be redox-active, a property that could be useful in the development of electrochemical sensors, redox mediators, or as a component in energy storage materials.

PropertyKey Functional GroupExpected BehaviorPotential Application
PhotochemicalAromatic AmineUV absorption, potential for photoreactionPhotoinitiators, photolabile materials
ElectrochemicalAromatic AmineSusceptible to oxidationMonomer for conducting polymers, redox mediators
ElectrochemicalNitrile GroupPotential redox activityEnergy storage materials

Photoinduced Electron Transfer Studies and Luminescent Behavior

There is a lack of specific studies on the photoinduced electron transfer (PET) and luminescent behavior of this compound in the reviewed literature. Generally, compounds with an aniline-like moiety can act as electron donors in their excited state, potentially transferring an electron to an acceptor molecule. This process is fundamental to the design of molecular sensors and photocatalysts. The efficiency and kinetics of such a PET process would depend on the oxidation potential of the aminophenyl group, the reduction potential of the acceptor, and the solvent environment.

Similarly, the luminescent (fluorescent or phosphorescent) properties of this compound have not been characterized in the available literature. The presence of the aromatic ring suggests that the molecule could exhibit fluorescence. The nature of this emission, including its quantum yield and lifetime, would be influenced by the ethyl and nitrile substituents on the alpha-carbon, which can affect the geometry and electronic distribution of the molecule. Without experimental data, it is not possible to provide a detailed account of its luminescent behavior.

Redox Behavior and Electrochemical Synthesis Applications

Detailed studies on the redox behavior of this compound are not present in the public domain. The aromatic amine group is susceptible to oxidation, and the potential at which this occurs could be determined using techniques like cyclic voltammetry. The stability of the resulting radical cation would be a key factor in its potential applications in electrochemical synthesis or as a redox mediator. The nitrile group is generally electrochemically stable over a wide potential range.

The application of this compound in electrochemical synthesis is also an unexplored area. While the electrochemical synthesis of other N-phenyl amino acids has been reported, there are no specific examples utilizing this compound as a substrate or a catalyst. Its potential use could involve its oxidation to form conductive polymers or its role as a building block in the electrochemical synthesis of more complex organic molecules.

Derivatives and Analogues of 2 4 Amino Phenyl 2 Ethyl Butyronitrile: Synthetic and Mechanistic Studies

Systematic Modification of the Aminophenyl Moiety

The aminophenyl group is a key feature for structural modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.

The reactivity and properties of the aromatic ring can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the π system, making the ring more nucleophilic and reactive towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. wikipedia.org In contrast, EWGs decrease the electron density, making the ring less reactive, and generally direct incoming groups to the meta position. wikipedia.orgnih.gov

In the context of related aryl-containing compounds, studies have shown the effects of these substitutions. For instance, in the study of diastereomeric 2-aryl-2-fluoro-cyclopropylamines as inhibitors of microbial tyramine (B21549) oxidase, both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -CF₃) substituents were introduced on the aryl ring. nih.gov It was observed that electron-donating groups increased the inhibitory potency, while electron-withdrawing groups decreased it. nih.gov

While direct synthetic examples on 2-(4-amino-phenyl)-2-ethyl-butyronitrile are not extensively documented in publicly available literature, the synthesis of related compounds provides insight. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves the reaction of a chloro-nitro-quinoline with 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net The nitro group (-NO₂) is a strong electron-withdrawing group, and the bromo group (-Br) is a deactivating ortho-para director.

Table 1: Examples of Substituted Phenyl Rings in Analogous Structures This table is generated based on data from related compound classes to illustrate the principle.

Substituent Type Position of Substitution Reference Compound Class
-OCH₃ Electron-Donating para Nicotinonitriles researchgate.net
-Cl Electron-Withdrawing para Thiazoles nih.gov
-NO₂ Electron-Withdrawing meta (directing) Quinolines researchgate.net

Replacing the aminophenyl ring with various heterocyclic systems is a common strategy to create isosteric analogues. Heterocycles can introduce significant changes in physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability.

For example, nicotinonitrile derivatives, which feature a pyridine (B92270) ring, have been synthesized. The synthesis of 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile involves the cyclization of (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one with malononitrile (B47326) in the presence of a sodium alkoxide solution. nih.govresearchgate.net Similarly, 2-amino- and 2-methoxy-nicotinonitriles containing an aminophenyl moiety have been synthesized and evaluated for their biological activities. researchgate.net

Thiazole-containing analogues have also been explored. The synthesis of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives has been reported as potent inducers of Oct3/4. nih.gov Another example is 2-(2-aminothiazol-4-yl)-N-(4-(2-(ethyl(phenyl)amino)ethyl)phenyl)acetamide, which is related to Mirabegron. pharmaffiliates.com

Diversification at the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amidines, imidates, and various heterocyclic rings through cycloaddition reactions.

Nitriles can be converted to imidates, which are valuable intermediates for the synthesis of other N-heterocycles like imidazolines and tetrahydropyrimidines. nih.gov A reported method for the synthesis of N-(pyridin-2-yl)imidates involves the reaction of nitrostyrenes with 2-aminopyridines to form α-iminonitriles, which are then transformed into the desired imidates in the presence of a base like Cs₂CO₃ in an alcoholic medium. nih.gov

Amidine derivatives are also accessible from nitriles. While specific examples starting from this compound are scarce, the general transformation is well-established in organic synthesis.

The nitrile functionality readily undergoes [3+2] cycloaddition reactions to form five-membered heterocycles like tetrazoles and triazoles. These rings are often used as bioisosteres for carboxylic acids. chalcogen.ro

Tetrazole Analogues: The transformation of α-aminonitriles into their corresponding tetrazole analogues can be achieved by reacting the nitrile with sodium azide (B81097). nih.gov A convenient method involves refluxing the α-aminonitrile with sodium azide and a catalytic amount of zinc bromide in a water/2-propanol mixture, often resulting in high yields. nih.govresearchgate.net This method is applicable to a wide range of nitriles for the synthesis of 5-substituted 1H-tetrazoles. chalcogen.ro

Triazole Analogues: 1,2,4-Triazoles are another important class of heterocycles that can be derived from nitrile-containing precursors. Various synthetic methods exist for the formation of the 1,2,4-triazole (B32235) ring system. nih.gov These compounds are known to possess a wide range of pharmacological activities. nih.govnih.govmdpi.comresearchgate.net The synthesis of novel 1,2,4-triazole derivatives containing amino acid fragments has been reported, showcasing the versatility of this heterocyclic core. mdpi.com

Table 2: Cycloaddition Reactions of Nitriles This table illustrates general synthetic transformations applicable to the nitrile group.

Reagent(s) Resulting Heterocycle Reaction Conditions Reference
Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) Tetrazole Reflux in water/2-propanol nih.gov
Sodium Azide (NaN₃), Ammonium (B1175870) Chloride (NH₄Cl) Tetrazole Dimethylformamide (DMF) chalcogen.ro

Exploration of Variations at the Quaternary Carbon Center

Modifying the substituents at the quaternary carbon center, which in the parent compound are an ethyl group and the aminophenyl group, represents another avenue for creating analogues. This can involve altering the length or branching of the alkyl chain or introducing different functional groups.

While specific literature detailing variations at the quaternary carbon of this compound is limited, related synthetic strategies can be considered. For example, the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates modifications at a carbon center alpha to a nitrile and a phenyl group. nih.gov This process involves an intramolecular cyclization. nih.gov Such strategies could potentially be adapted to introduce complexity and diversity at the quaternary center of the target scaffold.

Furthermore, reactions involving acylethynylpyrroles with malononitrile lead to the formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles, showcasing a method where the substituents around a cyano-bearing carbon are constructed through a complex reaction sequence. nih.gov These examples highlight the potential for developing synthetic routes to access analogues with diverse substituents at the quaternary carbon.

Altering Alkyl Chain Lengths and Introducing Different Alkyl Groups

The synthesis of analogues of this compound with varied alkyl substituents at the quaternary carbon typically proceeds through a multi-step sequence, starting from a suitable phenylacetonitrile (B145931) precursor. A common strategy involves the alkylation of a protected or nitro-substituted phenylacetonitrile, followed by reduction of the nitro group to the primary amine.

A representative synthesis for a related methyl analogue, 2-(4-aminophenyl)-2-methyl propionitrile, is detailed in a patent, which provides a foundational method that can be adapted for other alkyl groups. google.com The process begins with 4-nitrophenylacetonitrile, which is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The resulting carbanion is then quenched with an alkylating agent, for instance, methyl iodide for the methyl analogue. google.com This methylation step yields the intermediate 2-(4-nitrophenyl)-2-methyl propionitrile. The final step involves the reduction of the nitro group to an amine, which can be achieved using reducing agents like iron powder in the presence of an ammonium chloride solution. google.com

This synthetic route can be theoretically extended to produce a homologous series of compounds by using different alkyl halides in the alkylation step. For example, using ethyl iodide would lead to the parent compound, while propyl bromide or butyl bromide could be used to synthesize analogues with longer alkyl chains. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 2-(4-Aminophenyl)-2-alkyl-butyronitrile Analogues

The introduction of different alkyl groups can influence the efficiency of the alkylation and reduction steps, as will be discussed in section 7.4.1.

Introduction of Cyclic or Functionalized Alkyl Groups

The synthetic methodology can be further adapted to introduce more complex functionalities, such as cyclic or functionalized alkyl groups, at the quaternary carbon. The introduction of a cyclopropyl (B3062369) group, for instance, has been demonstrated in related systems. The cyclopropanation of 2-phenylacetonitrile (B1602554) derivatives can be achieved using 1,2-dibromoethane (B42909) in the presence of a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB). nih.gov This approach could be applied to a protected version of 2-(4-aminophenyl)acetonitrile to generate a cyclopropyl analogue.

The reaction conditions for such a cyclopropanation would need to be optimized, but the general principle involves the generation of a carbanion from the starting nitrile, which then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. nih.gov

The synthesis of analogues with functionalized alkyl groups, such as those containing hydroxyl or ether moieties, would require the use of appropriately functionalized alkylating agents. The compatibility of these functional groups with the reaction conditions, particularly the strongly basic environment of the alkylation step and the reducing conditions of the final step, would need to be carefully considered to avoid side reactions.

Structure-Property Relationships of Analogues in Academic Contexts

The structural modifications described above have a direct impact on the physicochemical properties and reactivity of the resulting analogues. These structure-property relationships are crucial for understanding the behavior of these compounds in various chemical contexts.

Impact on Synthetic Accessibility and Yields

In the context of related cyclopropanation reactions, it has been observed that the electronic nature of substituents on the phenyl ring influences the yield. Electron-donating groups on the phenyl ring tend to give good yields, while electron-withdrawing groups result in lower yields. nih.gov While this observation is on the phenyl ring rather than the alkyl group at the quaternary carbon, it highlights the sensitivity of the reaction to electronic effects, which could also be a factor when introducing functionalized alkyl groups.

The following table summarizes the hypothetical impact of different alkyl groups on the yield of the alkylation step, based on general principles of organic synthesis.

Alkyl Group (R)Alkylating AgentExpected Relative YieldPotential Issues
MethylMethyl IodideHigh-
EthylEthyl IodideHigh-
n-Propyln-Propyl BromideModerate to HighPotential for slightly slower reaction
IsopropylIsopropyl BromideModerateIncreased steric hindrance
Cyclopropyl1,2-DibromoethaneModerateRequires specific cyclopropanation conditions

Influence on Spectroscopic Signatures and Characterization

The structural variations in the analogues of this compound are reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of the carbon atoms, especially the quaternary carbon and the nitrile carbon, are sensitive to the electronic and steric environment.

In ¹³C NMR spectroscopy, the chemical shift of the nitrile carbon (C≡N) is influenced by the substituents at the α-carbon. Studies on aliphatic nitriles have shown that the cyano carbon resonance shifts to a higher field with increasing electronegativity of the substituent. researchgate.net While altering the alkyl chain length from ethyl to propyl, for example, would not significantly change the electronegativity, the introduction of functional groups would have a more pronounced effect.

The chemical shift of the quaternary carbon is also a key diagnostic feature. In general, quaternary carbons give weaker and sharper signals in ¹³C NMR spectra. huji.ac.il The specific chemical shift of this carbon would be expected to change with the nature of the attached alkyl groups. For instance, the introduction of a cyclopropyl ring would likely shift the quaternary carbon signal due to the unique electronic properties of the cyclopropyl group.

The following table provides predicted ¹³C NMR chemical shift ranges for the nitrile and quaternary carbons in different analogues, based on general trends observed for related compounds. oregonstate.edu

AnalogueAlkyl Group at C2Predicted Quaternary C (δ ppm)Predicted Nitrile C (δ ppm)
Methyl Analogue-CH₃35 - 45115 - 125
Ethyl Analogue-CH₂CH₃40 - 50115 - 125
Propyl Analogue-CH₂CH₂CH₃40 - 50115 - 125
Cyclopropyl Analogue-c-C₃H₅25 - 35115 - 125

Proton (¹H) NMR spectra would also show characteristic changes. The integration and splitting patterns of the signals corresponding to the alkyl groups would directly reflect the structure of the analogue. For example, an ethyl group would show a characteristic triplet and quartet pattern, while a propyl group would exhibit a triplet, a sextet, and another triplet.

Future Research Directions and Unexplored Avenues for 2 4 Amino Phenyl 2 Ethyl Butyronitrile

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The synthesis of 2-(4-Amino-phenyl)-2-ethyl-butyronitrile and its derivatives is an area ripe for the application of modern chemical manufacturing technologies. The integration of flow chemistry and automated synthesis platforms offers a pathway to more efficient, safer, and scalable production processes.

Flow chemistry, or continuous flow processing, moves chemical reactions from traditional batch reactors to a system of continuously flowing streams. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. numberanalytics.com For the synthesis of a molecule like this compound, which involves the formation of both a nitrile and an aromatic amine, flow chemistry can offer significant advantages. For instance, many nitrile synthesis methods can be hazardous on a large scale; flow chemistry mitigates these risks by using smaller reaction volumes at any given time. mdpi.com

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions. nih.gov This would allow for the rapid optimization of the synthesis of this compound, exploring a wide range of catalysts, solvents, and temperatures to identify the most efficient synthetic route. Such automated systems can accelerate the discovery of novel derivatives with tailored properties.

TechnologyPotential Advantages for this compound Synthesis
Flow ChemistryEnhanced safety, improved heat and mass transfer, precise control over reaction conditions, increased scalability. numberanalytics.commdpi.com
Automated SynthesisHigh-throughput screening of reaction parameters, rapid optimization of synthetic routes, accelerated discovery of new derivatives. nih.gov

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insight

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the development and application of advanced spectroscopic probes for in situ monitoring. Process Analytical Technology (PAT) is a framework that utilizes such tools to ensure final product quality through real-time measurement and control of critical process parameters. mdpi.comresearchgate.net

Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into the reaction setup to provide real-time data on the concentration of reactants, intermediates, and products. mdpi.comchemscene.com For the synthesis of this compound, FTIR could be employed to track the disappearance of starting materials and the appearance of the characteristic nitrile peak. Raman spectroscopy, being insensitive to many solvents, could provide complementary information. In situ NMR would offer detailed structural information on any transient intermediates, providing invaluable mechanistic insights. mdpi.com

This real-time data can be used to build kinetic models of the reaction, leading to a more profound understanding of the underlying reaction mechanism. This knowledge is crucial for optimizing the synthesis for higher yield and purity and for ensuring process robustness. doaj.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Synthetic Routes

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. fiveable.meresearchgate.net These computational tools could be powerfully applied to the study of this compound.

These predictive models can significantly reduce the number of experiments required, accelerating the pace of research and development. By combining AI with automated synthesis platforms, a closed-loop system for the discovery and optimization of reactions and molecules can be envisioned.

Exploration of Solid-State Reactivity and Transformations

The study of chemical reactions in the solid state is a burgeoning field with the potential to unlock novel reactivity and produce materials with unique properties. The solid-state behavior of this compound remains largely unexplored and presents a fertile ground for future research.

An initial area of investigation would be the polymorphic landscape of the compound. Polymorphs, or different crystalline forms of the same molecule, can exhibit distinct physical and chemical properties, including reactivity. numberanalytics.com Identifying and characterizing the different polymorphs of this compound would be the first step in understanding its solid-state behavior.

Furthermore, the presence of both a hydrogen-bond-donating amine group and a polar nitrile group suggests the potential for specific intermolecular interactions in the solid state, which could be exploited for topochemical reactions—solid-state reactions where the crystal lattice controls the reactivity and stereochemistry of the products. Techniques such as mechanochemistry (using mechanical force to induce chemical reactions) could also be explored to induce novel solid-state transformations of this compound.

Design of Novel Functional Materials and Supramolecular Assemblies Based on Its Core Structure

The unique combination of a rigid aromatic ring, a polar nitrile group, and a reactive amine group makes this compound an attractive building block for the design of novel functional materials and supramolecular assemblies.

The nitrile group is a known precursor to a variety of polymers, and the bifunctional nature of this compound could allow for the synthesis of novel polymers with interesting properties. For instance, the amine group could be used to incorporate the molecule into polyamides or polyimides, while the nitrile group could be polymerized or used as a reactive site for further functionalization. researchgate.netessentialchemicalindustry.org

Q & A

What are the common synthetic routes for 2-(4-Amino-phenyl)-2-ethyl-butyronitrile, and what reaction conditions are critical for achieving high purity?

Basic Research Question
The synthesis typically involves alkylation of a nitrile precursor. A validated method includes reacting 4-aminophenylbutyronitrile with ethyl halides (e.g., ethyl chloride) in the presence of a strong base like sodium hydride (NaH) to facilitate deprotonation and nucleophilic substitution. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used under anhydrous conditions at 60–80°C. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product with >95% purity .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ethyl and aminophenyl substituents. The nitrile group (CNC\equiv N) appears as a distinct signal near 120 ppm in 13^13C NMR.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (C12H15N2C_{12}H_{15}N_2, exact mass 193.1235) .

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Yield optimization requires:

  • Temperature Control : Maintaining 70–80°C during alkylation to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
  • In Situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress and terminate at the optimal endpoint .

What strategies are effective for resolving contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. neuroprotective effects) can be addressed by:

  • Target-Specific Assays : Conducting enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) or microbial growth assays under standardized conditions.
  • Structural Analog Comparison : Comparing activity profiles with analogs like 4-Dimethylamino-3-phenyl-2-butanone (antifungal) or phenylacetonitrile (limited bioactivity) to identify structure-activity relationships (SAR) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, followed by experimental validation .

How does the electronic nature of the 4-aminophenyl group influence the reactivity of this compound in further functionalization?

Advanced Research Question
The electron-donating amino group activates the phenyl ring toward electrophilic substitution. For example:

  • Nitration : Directs nitro groups to the para position relative to the amino group.
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) at 80–100°C.
    Controlled conditions are critical to avoid side reactions at the nitrile or ethyl groups .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scale-up hurdles include:

  • Exotherm Management : Gradual reagent addition and cooling to prevent runaway reactions during alkylation.
  • Purification Efficiency : Switching from column chromatography to fractional distillation or crystallization for cost-effective bulk isolation.
  • Byproduct Mitigation : Optimizing stoichiometry (e.g., 1.2:1 molar ratio of ethyl halide to nitrile precursor) to minimize di-alkylated byproducts .

How can researchers validate the stability of this compound under various storage conditions?

Basic Research Question
Stability protocols include:

  • Accelerated Degradation Studies : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks.
  • Analytical Monitoring : Using HPLC to quantify degradation products (e.g., hydrolysis of nitrile to amide).
  • Storage Recommendations : Anhydrous conditions at -20°C in amber vials with desiccants to prolong shelf life .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question
Key tools include:

  • LogP Prediction : SwissADME or MarvinSketch to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa Estimation : ACD/Labs Percepta to determine basicity of the amino group (~8.5–9.0).
  • Solubility Modeling : COSMOtherm for aqueous solubility optimization using co-solvents (e.g., PEG 400) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.